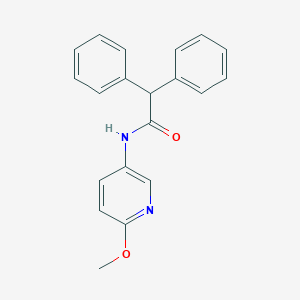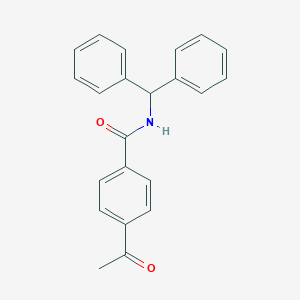![molecular formula C15H12N4O2S B500034 3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500034.png)
3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a triazole ring fused with a thiadiazole ring, along with furyl and methylphenoxy substituents, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with furyl and methylphenoxy derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation and yield .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is also explored for its potential use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 3-(2-Furyl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Furyl)-6-[(2-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Furyl)-6-[(2-nitrophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3g/mol |
IUPAC Name |
3-(furan-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S/c1-10-5-2-3-6-11(10)21-9-13-18-19-14(12-7-4-8-20-12)16-17-15(19)22-13/h2-8H,9H2,1H3 |
InChI Key |
DUYYIEZEUZCLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B499953.png)
![5-({[2-(2-Chlorophenoxy)ethyl]amino}sulfonyl)-2-ethoxybenzamide](/img/structure/B499954.png)
![5-{[(2-Chlorobenzyl)amino]sulfonyl}-2-ethoxybenzamide](/img/structure/B499955.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B499958.png)
![N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B499960.png)

![(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine](/img/structure/B499962.png)

![4-bromo-N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B499964.png)
![Methyl 2-[(1-adamantylacetyl)amino]-3,4,5-trimethoxybenzoate](/img/structure/B499968.png)



